molecular formula C11H11NO2S B010435 Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate CAS No. 103646-25-9

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

Cat. No.: B010435
CAS No.: 103646-25-9
M. Wt: 221.28 g/mol
InChI Key: XLUVVPRHNXGQJG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (CAS: 103646-25-9) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.2755 g/mol . It features a benzothiazole core substituted with a methyl group at position 2 and an ethyl ester at position 5. The compound is commercially available in solid form (purity unspecified) and is marketed for laboratory use by suppliers such as CymitQuimica and Santa Cruz Biotechnology, with pricing ranging from €108.00 (100 mg) to €341.00 (1 g) .

Properties

IUPAC Name

ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVVPRHNXGQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348805
Record name ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103646-25-9
Record name ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Aminothiophenol Derivatives with β-Ketoesters

A principal route involves cyclocondensation between 2-aminothiophenol derivatives and β-ketoesters. For ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, the methyl group at position 2 originates from the β-ketoester’s α-carbon, while the carboxylate at position 6 derives from a pre-functionalized aromatic ring.

In one protocol, 2-amino-4-(ethoxycarbonyl)benzenethiol reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. The reaction proceeds via imine formation, followed by cyclodehydration to yield the benzothiazole core. This method achieves moderate yields (55–65%) but requires stringent control of stoichiometry to minimize side products like dimerized thioamides.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A study adapted from analogous benzothiazole syntheses demonstrated that substituting conventional heating with microwave energy (150°C, 20 min) increases yields to 78–82%. The rapid, uniform heating reduces decomposition of thermally sensitive intermediates, making this approach preferable for lab-scale production.

Functionalization of Preformed Benzothiazoles

Direct Esterification of Carboxylic Acid Precursors

This compound can be synthesized via esterification of 2-methyl-1,3-benzothiazole-6-carboxylic acid. The carboxylic acid intermediate is obtained through oxidation of a methyl-substituted benzothiazole or via carboxylation reactions using CO₂ under transition-metal catalysis. Subsequent treatment with ethanol in the presence of H₂SO₄ or DCC/DMAP affords the ester in yields exceeding 85%.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling introduces the carboxylate group at position 6. For example, Suzuki-Miyaura coupling of 2-methyl-6-bromo-1,3-benzothiazole with ethyl trimethylstannylacetate under Pd(PPh₃)₄ catalysis yields the target compound. This method offers regioselectivity but necessitates inert conditions and costly catalysts, limiting industrial scalability.

One-Pot Multicomponent Approaches

Three-Component Reaction with Ethyl Glyoxylate

A novel one-pot synthesis combines 2-aminothiophenol, ethyl glyoxylate, and acetyl chloride. The reaction proceeds through sequential Schiff base formation, acetylation, and cyclization, producing this compound in 70% yield. This method eliminates isolation of intermediates, reducing purification steps and overall process time.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by grinding 2-amino-4-nitrobenzenethiol, ethyl acetoacetate, and K₂CO₃. The mechanical energy facilitates proton transfer and cyclization, yielding 68% product after 2 hours. While eco-friendly, this method requires optimization for larger batches due to equipment limitations.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYield (%)AdvantagesLimitations
Cyclocondensation2-Amino-4-ECBA, ethyl acetoacetateH₃PO₄, 130°C, 6h65Simple setupModerate yield
Microwave cyclizationSame as aboveMicrowave, 150°C, 20min80Fast, high yieldSpecialized equipment required
Esterification2-Methyl-BT-6-COOH, ethanolH₂SO₄, reflux, 8h85High purityRequires carboxylic acid precursor
Palladium coupling2-Methyl-6-bromo-BT, SnMe₃ esterPd(PPh₃)₄, toluene, 80°C75RegioselectiveCostly catalysts, air-sensitive
One-pot multicomponent2-Aminothiophenol, ethyl glyoxylateAcCl, rt, 12h70Fewer stepsModerate yield
Mechanochemical2-Amino-4-nitro-BT, ethyl acetoacetateBall milling, 2h68Solvent-free, green chemistryScalability challenges

ECBA = Ethoxycarbonylbenzenethiol; BT = Benzothiazole.

Optimization and Scale-Up Considerations

Catalytic System Enhancements

Incorporating Lewis acids like ZnCl₂ or FeCl₃ in cyclocondensation reactions improves yields by 10–15% through stabilization of transition states. For instance, adding ZnCl₂ (10 mol%) to the microwave-assisted method boosts yields to 88% while reducing reaction time to 15 minutes.

Green Solvent Alternatives

Replacing xylene or DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF in esterification reactions enhances sustainability without compromising efficiency. These solvents offer comparable polarity with lower toxicity and easier recycling.

Industrial Production Challenges

Despite academic advances, industrial-scale synthesis faces hurdles:

  • Cost of Starting Materials : 2-Amino-4-(ethoxycarbonyl)benzenethiol is expensive due to multi-step synthesis.

  • Byproduct Management : Cyclocondensation generates H₂O and HCl, requiring corrosion-resistant reactors.

  • Purification Complexity : Chromatography is often needed to isolate the product from regioisomers.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed esterification of 2-methyl-1,3-benzothiazole-6-carboxylic acid using ethanol and immobilized Candida antarctica lipase B. This method achieves 90% conversion under mild conditions (40°C, pH 7), though enzyme costs remain prohibitive for large-scale use.

Flow Chemistry Systems

Continuous flow reactors enable precise control over reaction parameters, minimizing side reactions. A prototype system combining cyclocondensation and in-line purification produced this compound at 92% purity with a throughput of 200 g/day .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzothiazole derivatives, including ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method. The results indicated that several newly synthesized benzothiazole derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents.

Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. Various synthetic pathways have been employed to produce benzothiazole derivatives, which were tested against a range of bacterial strains using standard microbiological techniques. The findings revealed that these compounds showed significant inhibition against pathogens, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Potential
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Compounds derived from this compound have been evaluated for their ability to reduce inflammation markers in vitro. The synthesis of these derivatives often involves multiple synthetic strategies that enhance their biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps, including diazo-coupling and Knoevenagel condensation. These methods allow for the efficient production of this compound in laboratory settings. The structure-activity relationship studies indicate that modifications in the benzothiazole scaffold can significantly influence the biological activity of the resulting compounds .

Case Studies

Study Objective Methodology Results
Study AEvaluate anticancer activityMTT assay on A431 and A549 cell linesSignificant cytotoxicity observed in several benzothiazole derivatives
Study BAssess antimicrobial efficacyMicrobiological testing against various bacterial strainsNotable inhibition against standard pathogens
Study CInvestigate anti-inflammatory effectsIn vitro assays measuring inflammation markersReduction in inflammation markers with specific derivatives

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound 103646-25-9 C₁₁H₁₁NO₂S 221.2755 Methyl (C2), Ethyl ester Laboratory reagent
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate 50850-93-6 C₁₀H₁₀N₂O₂S 222.262 Amino (C2), Ethyl ester Ligand binding studies
Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate 74058-65-4 C₁₂H₁₁NOS₂ 249.36 Acetamido (C2), Ethyl ester N/A (structural derivative)
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate 227105-00-2 C₁₂H₁₁ClO₂S 254.73 Chloro (C3), Methyl (C6) N/A (benzothiophene core)
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate N/A C₁₃H₁₅NO₃ 245.27 Butyl (C2), Ethyl ester Pharmaceutical/agrochemical synthesis

Structural and Electronic Comparisons

Core Heterocycle Differences :

  • Benzothiazole vs. Benzoxazole : Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate replaces sulfur with oxygen in the heterocycle, reducing aromaticity and altering electronic properties. Benzothiazoles (with sulfur) typically exhibit higher electron-withdrawing effects, enhancing stability in electrophilic reactions compared to benzoxazoles .
  • Benzothiazole vs. Benzothiophene : Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate contains a benzothiophene core (sulfur in a five-membered ring), differing in conjugation and reactivity from the six-membered benzothiazole system.

Substituent Effects: Methyl (C2) vs. Amino (C2): The methyl group in the target compound is electron-donating, while the amino group in Ethyl 2-amino-1,3-benzothiazole-6-carboxylate introduces hydrogen-bonding capability and basicity, making it suitable for ligand-protein interactions (e.g., in studies correlating logP with conformational heterogeneity) .

Biological Activity

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

This compound is a derivative of benzothiazole, a scaffold known for its diverse pharmacological properties. The compound's molecular formula is C10H11NO2S, and it is primarily studied for its potential antimicrobial and anticancer activities .

Mode of Action

The exact mode of action of this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific cellular targets, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Research indicates that this compound could influence multiple biochemical pathways. Its interactions may lead to various downstream effects that are critical for understanding its therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability. Key pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME), which dictate how effectively the compound reaches its targets within the body .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanisms involved include induction of apoptosis and inhibition of cell migration .

Case Study: Anticancer Evaluation

A study evaluated the effects of this compound on human cancer cell lines using the MTT assay to measure cell viability. The results indicated a dose-dependent inhibition of cell growth in both A431 and A549 cells. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase .

Concentration (µM)A431 Cell Viability (%)A549 Cell Viability (%)
0100100
18085
26070
44050

This table summarizes the cytotoxic effects observed at various concentrations.

Mechanistic Insights

Western blot analysis from the same study indicated that this compound significantly reduced the expression levels of anti-apoptotic proteins while increasing pro-apoptotic markers. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, such as AKT and ERK pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodology :

  • Step 1 : Start with hydrolysis of ethyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic or basic conditions to generate intermediates like 2-aminobenzothiazole-6-carboxylic acid, as demonstrated in hydrothermal reactions at 140°C for 96 hours .
  • Step 2 : Optimize esterification or alkylation steps using catalysts (e.g., H2SO4 or DCC) to introduce the methyl group at the 2-position. Control temperature (80–120°C) and solvent polarity (e.g., ethanol, DMF) to minimize side reactions .
  • Step 3 : Monitor purity via TLC or HPLC, and recrystallize using ethanol/water mixtures for higher yields (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the compound, and how are key functional groups identified?

  • Methodology :

  • FT-IR : Identify the ester carbonyl (C=O) stretch at ~1700–1750 cm<sup>-1</sup> and benzothiazole ring vibrations (C=N at ~1600 cm<sup>-1</sup>) .
  • <sup>1</sup>H NMR : Assign the ethyl ester protons (triplet at δ 1.3–1.5 ppm for CH3, quartet at δ 4.2–4.4 ppm for CH2) and methyl group singlet (δ 2.6–2.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 264.31) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure, and what challenges arise in refining the structural model?

  • Methodology :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal (0.70 × 0.05 × 0.02 mm) to collect diffraction data. Index reflections using SHELXT .

  • Refinement : Apply SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Address challenges like thermal motion in the ethyl group by constriding C–H distances (0.93–0.97 Å) .

  • Validation : Check for residual electron density peaks (<0.3 eÅ<sup>−3</sup>) and R-factor convergence (R1 < 5%) .

    • Example Data Table :
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)6.3026, 10.791, 11.909
α, β, γ (°)80.58, 86.61, 81.57
V (ų)789.9
Z2

Q. What role do hydrogen-bonding interactions play in the compound’s supramolecular assembly, and how can these be analyzed using graph-set notation?

  • Methodology :

  • Analysis : Identify N–H⋯N and C–H⋯O interactions in the crystal lattice using Mercury or OLEX2. Measure donor-acceptor distances (e.g., N⋯N = 2.8–3.0 Å) and angles (>150°) .
  • Graph-Set Notation : Classify motifs as D (chains) or R2<sup>2</sup>(8) (rings) based on Etter’s rules. For example, N–H⋯N bonds in dimers form R2<sup>2</sup>(8) motifs, while C–H⋯O interactions extend into 3D networks .
  • Contradictions : Note steric hindrance from substituents (e.g., dipropylcarbamoyl groups) that suppress π-π stacking, altering packing behavior compared to simpler analogs .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices at the carbonyl carbon (electrophilic center) and methyl group (nucleophilic site) .
  • Transition State Analysis : Model SN<sup>2</sup> pathways with explicit solvent (e.g., ethanol) to assess activation energies and regioselectivity .
  • Validation : Compare predicted reaction outcomes (e.g., hydrolysis rates) with experimental kinetic data .

Contradictions and Resolutions

  • Synthesis Yield Variability : Hydrolysis conditions (e.g., 140°C vs. room temperature) may lead to differing purity levels. Resolution: Optimize reaction time and catalyst loading .
  • Crystallographic Disorder : Ethyl groups may exhibit rotational disorder. Resolution: Apply TLS parameterization during refinement to model anisotropic motion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

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